Superior Biophysical Stability of AZ14170133-Based ADCs Over Alternative Linker Systems
In a direct head-to-head comparison, the ADC AZD8205 (which utilizes the AZ14170133 linker-payload) demonstrated superior biophysical stability compared to ADCs prepared with alternative TOP1i linker-payloads, including those lacking the PEG8 spacer or utilizing a Gly-Gly-Phe-Gly linker [1]. This improved stability is a key differentiator for AZ14170133 in ADC development.
| Evidence Dimension | Biophysical Stability |
|---|---|
| Target Compound Data | Superior stability (qualitative assessment from comparative studies) |
| Comparator Or Baseline | ADCs with TOP1i payloads using Gly-Gly-Phe-Gly linkers or lacking a PEG8 spacer |
| Quantified Difference | Improved stability was a primary factor in the selection of AZ14170133 for further development. Specific quantitative stability metrics (e.g., aggregation temperature, DAR retention) are not detailed in the provided abstracts. |
| Conditions | In vitro biophysical characterization of ADCs |
Why This Matters
This matters for procurement because it provides direct evidence that the AZ14170133 linker-payload yields a more stable ADC, reducing the risk of premature payload release and aggregation during manufacturing and storage, which can lead to batch failures and increased costs.
- [1] Kinneer, K., Wortmann, P., Cooper, Z. A., Dickinson, N. J., et al. (2023). Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305. Clinical Cancer Research, 29(6), 1086–1098. View Source
